1-Chloro-4-isocyanobenzene
Overview
Description
1-Chloro-4-isocyanobenzene is an organic compound with the molecular formula C7H4ClN. It is characterized by a benzene ring substituted with a chlorine atom and an isocyanide group. This compound is known for its unique reactivity and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
1-Chloro-4-isocyanobenzene is primarily used as an intermediate in organic synthesis . It is used in the production of various pharmaceuticals and pesticides . .
Mode of Action
As an isocyanate, it may react with amines, alcohols, and water to form ureas, carbamates, and carbon dioxide, respectively
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by pH, temperature, and the presence of other reactive species. Additionally, its stability and efficacy could be influenced by storage conditions, such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formamide in the presence of phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanide group can participate in addition reactions with electrophiles, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Electrophiles: Electrophilic reagents such as alkyl halides and acyl chlorides are used in addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4-aminobenzene derivatives or 4-thiobenzene derivatives can be formed.
Addition Products: The addition of electrophiles to the isocyanide group results in various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-4-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules, aiding in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Comparison with Similar Compounds
4-Chloroaniline: Similar in structure but lacks the isocyanide group.
4-Isocyanobenzene: Similar but without the chlorine atom.
Uniqueness: 1-Chloro-4-isocyanobenzene is unique due to the presence of both a chlorine atom and an isocyanide group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
1-chloro-4-isocyanobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-9-7-4-2-6(8)3-5-7/h2-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCIPBFKQOIMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172206 | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-81-0 | |
Record name | 1-Chloro-4-isocyanobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-isocyano- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50172206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorophenyl isocyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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